N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-14-3-8-19(15(2)9-14)27(25,26)22-11-17-10-20(24)23(13-17)12-16-4-6-18(21)7-5-16/h3-9,17,22H,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSDKZCSYRTUPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.
Introduction of the Fluorobenzyl Group:
Sulfonamide Formation: The final step involves the formation of the sulfonamide group through a reaction with 2,4-dimethylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, such as fluorinated benzyl groups, sulfonamide/carboxamide linkages, or heterocyclic cores:
Table 1: Structural and Physicochemical Comparison
Functional Implications of Structural Variations
Core Heterocycle: The target compound’s pyrrolidinone core is distinct from the indole, indazole, or pyrazolo-pyrimidin systems seen in analogues.
Fluorinated Substituents :
- The 4-fluorobenzyl group is a common feature in all listed compounds, suggesting its role in enhancing lipophilicity and resistance to oxidative metabolism. However, its positioning (e.g., N1 in the target compound vs. C2 in FUB-144) alters electronic and steric profiles .
Sulfonamide vs. Carboxamide Linkages :
- The target compound’s 2,4-dimethylbenzenesulfonamide group differs from carboxamide-linked analogues (e.g., FUB-AMB, adamantyl-indazole carboxamide). Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to carboxamides (pKa ~15), which may influence target engagement .
The 2,4-dimethyl groups on the benzenesulfonamide may reduce solubility relative to polar substituents like amino or hydroxyl groups .
Research Findings and Limitations
- Biological Activity: No direct data on the target compound’s activity is available.
- Data Gaps : Melting points, solubility, and binding affinities for the target compound are unreported. Comparisons rely on structural extrapolation rather than experimental data.
Biological Activity
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a pyrrolidinone ring , a fluorobenzyl group , and a sulfonamide moiety . The molecular formula is , with a molecular weight of approximately 346.4 g/mol. Its structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.4 g/mol |
| Functional Groups | Pyrrolidinone, Fluorobenzyl, Sulfonamide |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit enzymes involved in the synthesis of folic acid, specifically targeting dihydropteroate synthase. This inhibition disrupts bacterial DNA synthesis, making it a potential candidate for antimicrobial applications.
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antiproliferative Effects : Similar compounds have shown antiproliferative activity against cancer cell lines. For instance, fluorinated derivatives have been reported to induce cell death in sensitive cancer cells through mechanisms involving metabolic activation and binding to macromolecules .
- Anti-inflammatory Properties : The structural features of this compound may confer anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study focusing on fluorinated benzothiazoles demonstrated that structural modifications could enhance antiproliferative activity against cancer cells. The findings suggest that compounds with similar structures to this compound may exhibit comparable effects .
Case Study 2: Enzyme Interaction
Research on sulfonamides has highlighted their role in inhibiting dihydropteroate synthase, effectively blocking folic acid synthesis in bacteria. This mechanism is crucial for the development of new antimicrobial agents.
Q & A
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (sulfonylation) | Minimizes side reactions |
| Solvent | DCM or THF | Enhances solubility of intermediates |
| Catalyst | Pd(PPh₃)₄ (for coupling) | Improves benzylation efficiency |
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Post-synthesis characterization requires:
- NMR Spectroscopy :
- ¹H/¹³C NMR confirms regiochemistry (e.g., methyl groups at C2/C4 of benzene, fluorobenzyl integration) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrrolidinone ring .
- HRMS : Validates molecular formula (C₂₀H₂₃FN₂O₃S, exact mass 390.47) .
- HPLC : Assesses purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
Q. Comparison with Analogues :
| Compound Modification | Biological Impact | Reference |
|---|---|---|
| 2,5-Dimethyl (vs. 2,4-dimethyl) | Reduced target binding affinity (ΔIC₅₀ = 1.2 μM → 3.8 μM) | |
| Replacement with trifluoromethyl | Increased cytotoxicity (HT-29 cancer cells) but lower selectivity |
Advanced: How can computational methods predict target interactions?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models sulfonamide binding to enzymes (e.g., carbonic anhydrase IX). The sulfonamide group coordinates Zn²⁺ in active sites .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes; 2,4-dimethyl groups reduce conformational flexibility, enhancing binding .
Q. Key Findings :
- Hydrogen Bonding : Sulfonamide oxygen forms H-bonds with Thr199 (CA IX) .
- π-π Stacking : 4-Fluorobenzyl interacts with Phe131 (hypothetical target) .
Data Contradiction: Why do reported yields vary for the sulfonamide coupling step?
Methodological Answer:
Discrepancies arise from:
- Solvent Polarity : Higher yields in DCM (dielectric constant ~8.9) vs. THF (~7.5) due to better sulfonyl chloride solubility .
- Base Selection : Triethylamine (TEA) vs. DMAP: TEA gives 65–70% yield, while DMAP improves to 85% but requires stoichiometric control .
Q. Resolution Strategy :
| Condition | Optimal Choice | Rationale |
|---|---|---|
| Base | DMAP (10 mol%) | Accelerates sulfonylation via nucleophilic catalysis |
| Reaction Time | 12–16 hrs | Prevents over-reaction and byproduct formation |
Advanced: What in vitro assays are used to evaluate its anti-inflammatory potential?
Methodological Answer:
- COX-2 Inhibition : ELISA-based assays measure prostaglandin E₂ (PGE₂) suppression in LPS-induced macrophages. IC₅₀ values are compared to celecoxib .
- NF-κB Luciferase Reporter Assay : Quantifies suppression of inflammatory signaling in HEK293T cells transfected with NF-κB reporters .
Q. Data Interpretation :
- Dose-Response Curves : EC₅₀ values <10 μM suggest high potency.
- Selectivity Index : COX-2/COX-1 ratio >50 indicates reduced GI toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
